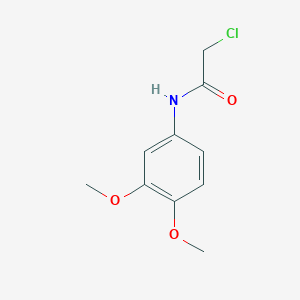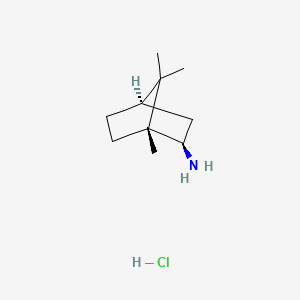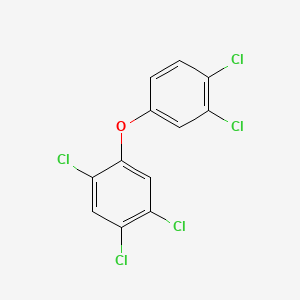
2-chloro-N-(3,4-dimethoxyphenyl)acetamide
Overview
Description
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide, also known as 2-Chloro-N-acetyl-3,4-dimethoxyphenethylamine, is an organic compound that is used in a variety of scientific research applications. It is a derivative of the naturally occurring neurotransmitter phenethylamine and is used in a variety of biochemical and physiological studies. This compound is used to study the effects of neurotransmitters on the body, as well as to investigate the effects of drugs on the body.
Scientific Research Applications
Potential as Pesticides
Research on derivatives of chlorophenoxyacetamide, closely related to 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, indicates their potential use as pesticides. N-derivatives of chlorophenoxyacetamide have been characterized for their pesticide potential using X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2009), (Olszewska, Tarasiuk, & Pikus, 2011).
Crystallographic Studies
Crystallographic studies of various acetamide derivatives, which include 2-chloro-N-(3,4-dimethoxyphenyl)acetamide analogs, contribute significantly to our understanding of their structural properties. These studies provide insight into molecular conformation and potential interactions, useful in materials science and pharmaceutical research (Saravanan et al., 2016), (Gowda, Foro, & Fuess, 2007).
Optical Properties and Theoretical Investigations
The compound 2-Chloro-N-(2,4-dinitrophenyl) acetamide, similar to 2-chloro-N-(3,4-dimethoxyphenyl)acetamide, has been synthesized and characterized, with a focus on its optical properties and theoretical investigations. These findings are pivotal in the development of new materials with specific optical characteristics (Jansukra et al., 2021).
Potential Therapeutic Applications
A novel derivative of 2-chlorophenyl acetamide has shown therapeutic efficacy in treating Japanese encephalitis, indicating the potential of 2-chloro-N-(3,4-dimethoxyphenyl)acetamide derivatives in medical applications. Its antiviral and antiapoptotic effects in vitro suggest a promising avenue for drug development (Ghosh et al., 2008).
properties
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBDAPRVHVIWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367891 | |
| Record name | 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |
CAS RN |
62593-78-6 | |
| Record name | 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)











